[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperazine moiety, and a furofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyridine-2-carbonyl piperazine intermediate.
- Construction of the hexahydrofurofuran ring system.
- Coupling of the intermediates under specific conditions to form the final compound.
- Nitration and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrate group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific application. For instance:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways, such as inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furofuran derivatives or piperazine-containing molecules. Examples include:
- Furofuran derivatives with different substituents.
- Piperazine derivatives with various functional groups.
Uniqueness
[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development.
Properties
CAS No. |
134186-05-3 |
---|---|
Molecular Formula |
C16H21ClN4O6 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O6.ClH/c21-16(11-3-1-2-4-17-11)19-7-5-18(6-8-19)12-9-24-15-13(26-20(22)23)10-25-14(12)15;/h1-4,12-15H,5-10H2;1H/t12-,13-,14+,15+;/m0./s1 |
InChI Key |
WZWIDQAWDQLMOF-FFIJQSHZSA-N |
Isomeric SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CC=CC=N4.Cl |
Canonical SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
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